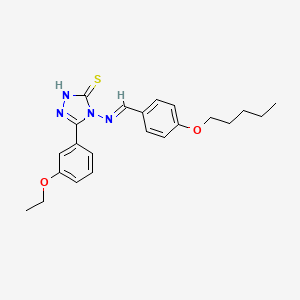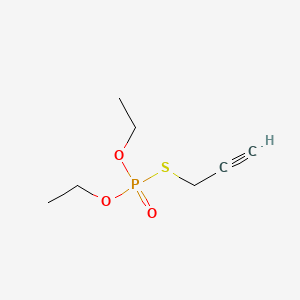
O,O-Diethyl S-(2-propynyl)phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-diethyl S-(2-propynyl) thiophosphate is an organophosphorus compound with the molecular formula C7H13O3PS. It is characterized by the presence of a thiophosphate group attached to a propynyl moiety. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-propynyl) thiophosphate typically involves the reaction of diethyl phosphorochloridothioate with propargyl alcohol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of O,O-diethyl S-(2-propynyl) thiophosphate may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
O,O-diethyl S-(2-propynyl) thiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophosphate group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the propynyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted thiophosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O,O-diethyl S-(2-propynyl) thiophosphate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving acetylcholinesterase.
Medicine: Explored for its potential use in developing novel pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests
Wirkmechanismus
The mechanism of action of O,O-diethyl S-(2-propynyl) thiophosphate involves the inhibition of enzymes by forming covalent bonds with the active site. This compound targets enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal nerve function. The molecular pathways involved include the phosphorylation of serine residues in the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O,O-diethyl dithiophosphate
- O,O-diethyl chlorothiophosphate
- O,O-diethyl methylphosphonothioate
Uniqueness
O,O-diethyl S-(2-propynyl) thiophosphate is unique due to its propynyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and industrial applications where specific functional group transformations are required .
Eigenschaften
CAS-Nummer |
3309-78-2 |
|---|---|
Molekularformel |
C7H13O3PS |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
3-diethoxyphosphorylsulfanylprop-1-yne |
InChI |
InChI=1S/C7H13O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h1H,5-7H2,2-3H3 |
InChI-Schlüssel |
YWNBQUFJHSECNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
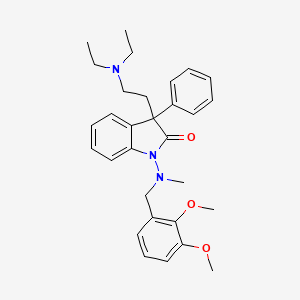
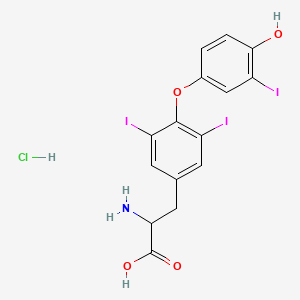
![(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007345.png)
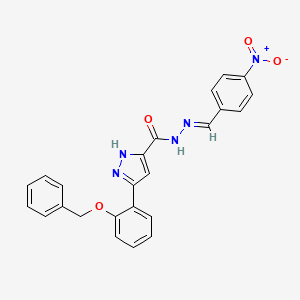

![4-[(4-aminophenyl)sulfonyl]-N-[(E)-phenylmethylidene]aniline](/img/structure/B12007360.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)
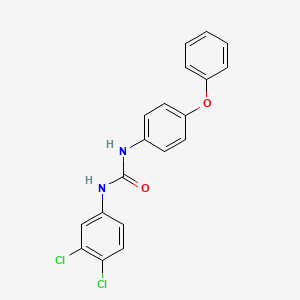
![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007397.png)
